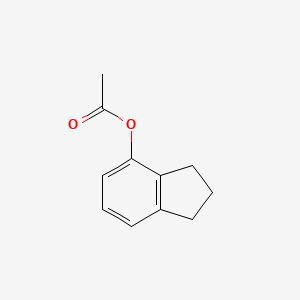

2,3-dihydro-1H-inden-4-ol acetate

Description

Properties

CAS No. |

38997-98-7 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2,3-dihydro-1H-inden-4-yl acetate |

InChI |

InChI=1S/C11H12O2/c1-8(12)13-11-7-3-5-9-4-2-6-10(9)11/h3,5,7H,2,4,6H2,1H3 |

InChI Key |

TVVSDOVWHQPDBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1CCC2 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

2,3-Dihydro-1H-inden-4-ol acetate and its derivatives have been investigated for their potential in cancer treatment. Research indicates that these compounds can induce apoptosis in cancer cells, particularly those that overexpress inhibitor of apoptosis (IAP) proteins. This mechanism is crucial for treating various cancers, including neuroblastoma and colorectal carcinoma, among others .

Case Study:

A patent describes the synthesis and application of 2,3-dihydro-1H-indene compounds in pharmaceutical compositions aimed at treating solid tumors like breast and ovarian cancer . The ability of these compounds to trigger programmed cell death makes them promising candidates for further development.

Neuroprotective Effects

Another significant application of this compound is its neuroprotective properties. Studies have shown that it may improve cognitive function and reduce neuroinflammation markers in animal models of Alzheimer's disease .

Case Study:

In a controlled study, treatment with this compound resulted in marked improvements in cognitive tests compared to control groups, suggesting potential applications in neurodegenerative disease therapies .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for synthesizing more complex molecules.

Synthesis of Indole Derivatives

The compound has been utilized as a precursor for synthesizing indole derivatives, which are widely recognized for their biological activities. The acetylation process involving 7-hydroxyindan-1-one has been documented as an effective method to produce this compound .

Table 1: Synthesis Pathways Involving this compound

The biological activity of this compound extends beyond anticancer effects. It has been studied for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.

Case Study:

Research indicated that structural modifications of related compounds enhanced their antimicrobial efficacy, demonstrating the importance of chemical structure in biological activity .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetate group undergoes hydrolysis under basic or enzymatic conditions:

-

Basic Hydrolysis : Treatment with potassium hydroxide in methanol at room temperature cleaves the ester bond, regenerating 2,3-dihydro-1H-inden-4-ol .

-

Enzymatic Hydrolysis : Candida antarctica lipase B (CALB) in dibutyl ether at 40°C selectively hydrolyzes the (S)-enantiomer of the acetate, yielding (R)-alcohol with 49% yield and 92% ee .

Equation :

Oxidation Reactions

Indenyl acetates can undergo oxidation at the benzylic position:

-

Catalytic Oxidation : Using Ni-MOF-74 with tert-butyl hydroperoxide (TBHP) in ethyl acetate oxidizes 2,3-dihydro-1H-indene derivatives to ketones . While not directly tested on 2,3-dihydro-1H-inden-4-ol acetate, analogous reactions yield 84% 2,3-dihydro-1H-inden-1-one under similar conditions .

Proposed Pathway :

Catalytic Functionalization

The indenyl backbone participates in cross-coupling reactions:

-

Acetylation : Reactions with acetyl chloride in dimethylformamide (DMF) and triethylamine yield higher acetates, though yields are moderate (56% ) due to steric hindrance .

Table 2: Catalytic Acetylation Parameters

| Substrate | Reagent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 2,3-Dihydro-1H-inden-2-ol | Acetyl chloride | EDC/HOBt | DMF | 56 |

Crystallographic and Structural Insights

While direct data on this compound is limited, related structures like 3-oxo-2,3-dihydro-1H-inden-4-yl acetate exhibit:

-

Orthorhombic crystal packing with weak C–H···π interactions .

-

Bond angles : C14–C7–C8 = 119.0°, consistent with sp² hybridization at the ketone position .

Limitations and Research Gaps

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features, molecular weights, and applications of 2,3-dihydro-1H-inden-4-ol acetate and its analogs:

Physicochemical and Crystallographic Properties

- 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate: Crystallizes in an orthorhombic system (Pbca space group) with unit cell parameters $a = 9.8514 \, \text{Å}, b = 8.9757 \, \text{Å}, c = 21.917 \, \text{Å}$. The planar indanone core facilitates intermolecular H-bonding, forming C(6) chains along the [010] direction .

- 1-Indanol: Simpler structure with -OH at C1; lacks substituent complexity, leading to lower molecular weight and altered solubility .

Research Findings and Trends

- Hydrogen Bonding: Non-classical C–H⋯O interactions in 3-oxo-2,3-dihydro-1H-inden-4-yl acetate enhance thermal stability and crystallinity, critical for material applications .

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, ketone) increase polarity and reactivity, whereas electron-donating groups (e.g., -OMe, -NH2) modulate solubility and biological activity .

- Synthetic Flexibility : Acetylation and esterification are versatile strategies to modify indane derivatives for targeted applications .

Preparation Methods

Acid-Catalyzed Esterification

The Fischer esterification mechanism dominates this approach, where sulfuric acid () or hydrochloric acid () catalyzes the reaction between the alcohol and acetic anhydride. The general reaction proceeds as follows:

Key parameters include:

-

Temperature : Reflux conditions (100–120°C) accelerate the reaction, typically completing within 4–6 hours.

-

Catalyst Loading : A 1–5 mol% concentration of optimizes yield while minimizing side reactions like dehydration.

-

Solvent : Solvent-free conditions or polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.

Base-Mediated Acetylation

Pyridine or dimethylaminopyridine (DMAP) can act as both a catalyst and acid scavenger in reactions with acetic anhydride. This method avoids strong acids, making it suitable for acid-sensitive substrates. The reaction is often conducted at room temperature over 12–24 hours, yielding high-purity product with minimal byproducts.

Optimization of Reaction Conditions

Catalyst Selection

The choice of catalyst profoundly impacts reaction kinetics and product quality. A comparative analysis reveals:

| Catalyst | Reaction Time | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|---|

| 4 h | 85–90 | 95 | <2% Dehydration | |

| Pyridine | 24 h | 75–80 | 98 | Negligible |

Strong acids like favor rapid esterification but risk dehydrating the indane backbone. In contrast, pyridine ensures milder conditions, albeit with longer reaction times.

Solvent Effects

Solvent polarity influences reaction rates and equilibria. Nonpolar solvents (e.g., toluene) shift equilibrium toward ester formation by azeotropic removal of water. Polar solvents (e.g., DMF) may stabilize intermediates but complicate purification.

Purification and Isolation Techniques

Post-synthesis purification is critical for obtaining pharmaceutical-grade material.

Liquid-Liquid Extraction

Crude reaction mixtures are often washed with saturated sodium bicarbonate () to neutralize residual acid, followed by brine to remove organic impurities. Ethyl acetate is the preferred extraction solvent due to its compatibility with indane derivatives.

Column Chromatography

Silica gel chromatography (100–200 mesh) with hexane/ethyl acetate gradients (10–30% ethyl acetate) effectively isolates the target compound. This method achieves >98% purity, as evidenced by thin-layer chromatography (TLC).

Analytical Characterization

Spectroscopic Analysis

Mass Spectrometry

The molecular ion peak at 176.21 (M) confirms the molecular weight, with fragmentation patterns consistent with indane ring cleavage.

Scalability and Industrial Relevance

Pilot-scale syntheses (>1 kg) employ continuous-flow reactors to enhance heat transfer and reduce reaction times. A recent study demonstrated a 92% yield at 10 L scale using -catalyzed esterification under reflux .

Q & A

Q. What are the standard synthetic routes for preparing 2,3-dihydro-1H-inden-4-ol acetate?

The compound is commonly synthesized via Williamson ether synthesis. In one approach, brominated intermediates (e.g., benzyl bromides) are reacted with 2,3-dihydro-1H-inden-4-ol under basic conditions (e.g., K₂CO₃ in DMF). Subsequent acetylation using acetyl chloride yields the acetate derivative . Purification typically involves column chromatography or recrystallization.

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

Q. What are the primary research applications of this compound?

It serves as:

Q. How is purity assessed during synthesis?

Common methods include:

- HPLC with UV detection for quantifying impurities .

- Melting point analysis to confirm crystallinity .

- Thin-layer chromatography (TLC) for rapid monitoring of reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in Williamson ether synthesis?

Factors to consider:

- Base concentration : Excess K₂CO₃ improves deprotonation of the alcohol but may increase side reactions (e.g., elimination) .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the alkoxide .

- Temperature control : Lower temperatures (0–25°C) reduce thermal degradation .

Q. What strategies resolve contradictions between computational models and experimental crystallographic data?

Q. How do non-classical C–H⋯O hydrogen bonds influence the compound’s physicochemical properties?

These interactions:

Q. What challenges arise in interpreting overlapping NMR signals for diastereomeric mixtures?

Solutions include:

- 2D NMR (COSY, NOESY) to distinguish coupling patterns .

- Chiral derivatization with resolving agents (e.g., Mosher’s acid) to separate enantiomers .

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

Q. What methodologies improve HPLC resolution of closely related derivatives?

- Use chiral stationary phases (CSPs) for enantiomeric separation.

- Optimize mobile phase gradients with additives (e.g., trifluoroacetic acid) to reduce peak tailing .

Methodological Notes

- Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Crystallography : SHELX programs are recommended for refining crystal structures, particularly for handling high-resolution or twinned data .

- Data Interpretation : Cross-validate spectral data with computational predictions (e.g., Gaussian for NMR chemical shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.